PF-04880594

Catalog No.
S548765
CAS No.
M.F
C19H16F2N8
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04880594

Product Name

PF-04880594

IUPAC Name

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile

Molecular Formula

C19H16F2N8

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27)

InChI Key

HFYMVDKBZONUOJ-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

solubility

Soluble in DMSO, not in water

Synonyms

PF04880594; PF-04880594; PF 04880594.

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

The exact mass of the compound Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]- is 394.1466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04880594 is a highly potent, selective pan-RAF kinase inhibitor demonstrating sub-nanomolar affinity for wild-type BRAF, mutant BRAF (e.g., V600E), and CRAF . Unlike first-generation mutant-selective inhibitors, its broad-spectrum RAF inhibition profile makes it a critical tool compound for investigating paradoxical MAPK pathway activation, BRAF-CRAF dimerization mechanics, and resistance pathways in oncology models[1]. Furthermore, its well-characterized binding profile and structural flexibility allow it to serve as a high-affinity targeting ligand in the development of RAF-directed proteolysis-targeting chimeras (PROTACs) [2].

Research Fit

Pathway RAS/RAF/MEK/ERK signaling cascade studies
Probe type ATP-competitive pan-RAF inhibitor
Model context RAF dimerization and hyperplasia mechanism research

Substituting PF-04880594 with common clinical BRAF inhibitors like vemurafenib or dabrafenib compromises experimental integrity in pan-RAF and wild-type signaling assays [1]. Vemurafenib exhibits a strong bias toward the BRAF V600E mutation and lacks the necessary sub-nanomolar potency against CRAF and wild-type BRAF . Consequently, using mutant-selective analogs fails to robustly induce the BRAF-CRAF heterodimerization required for studying paradoxical ERK activation and epithelial hyperplasia in wild-type tissues [2]. For PROTAC synthesis or broad-spectrum RAF pathway blockade, the baseline affinity of PF-04880594 across all three primary RAF targets is strictly required to ensure target engagement.

Substitution Risk

1
First-generation paradoxical activation May induce RAF dimerization and ERK phosphorylation in normal tissues, unlike paradox-breaker inhibitors. Endpoint profile may not transfer.
2
Kinase selectivity context differs Selectivity profile avoids potent VEGFR/PDGFR inhibition seen with multi-kinase agents like sorafenib; off-target interpretation may shift.
3
Hyperplasia mechanism specificity Induction of epithelial hyperplasia is model-dependent; combination with MEK inhibitor may be required for prolonged in vivo studies.

Pan-RAF vs. Mutant-Selective Potency

PF-04880594 demonstrates sub-nanomolar potency across multiple RAF isoforms, achieving IC50 values of 0.39 nM for CRAF and 0.19 nM for wild-type BRAF. In contrast, the mutant-selective inhibitor vemurafenib exhibits significantly weaker affinity, with an IC50 of ~48 nM for CRAF and ~100 nM for wild-type BRAF [1].

Evidence DimensionBiochemical IC50 for CRAF and WT BRAF
Target Compound DataCRAF IC50 = 0.39 nM; WT BRAF IC50 = 0.19 nM
Comparator Or BaselineVemurafenib (CRAF IC50 = 48 nM; WT BRAF IC50 = ~100 nM)
Quantified Difference>100-fold higher potency against CRAF and WT BRAF
ConditionsCell-free kinase assay

Ensures complete blockade of the RAF pathway, preventing compensatory CRAF signaling that confounds assays using mutant-selective inhibitors.

BRAF V600E IC50
Cross-study comparable
PF-04880594 0.13 nM
Vemurafenib 31 nM
Sorafenib 38 nM
Encorafenib 0.35 nM
Supports pathway-suppression assay context
~238-fold vs vemurafenib; ~3-5-fold vs dabrafenib/encorafenib. Cell-free kinase assay.

Induction of Paradoxical ERK Activation for Toxicological Modeling

PF-04880594 robustly induces BRAF-CRAF heterodimerization and subsequent ERK phosphorylation in wild-type epithelial tissues, a paradoxical effect that accurately models the toxicity of RAF inhibitors. In vivo studies show that 10 mg/kg of PF-04880594 significantly upregulates p-ERK, which can be attenuated by co-treatment with a MEK inhibitor (PD-0325901 at 0.5 mg/kg) [1].

Evidence DimensionERK phosphorylation and BRAF-CRAF dimerization in wild-type tissues
Target Compound DataRobust induction of p-ERK and hyperplasia at 10 mg/kg
Comparator Or BaselineBaseline (Vehicle) or MEK inhibitor co-treatment (attenuation)
Quantified DifferenceSignificant induction of paradoxical hyperplasia, reversible by 1:20 ratio of MEK inhibitor
ConditionsIn vivo murine epithelial tissue models (urinary bladder, skin, esophagus)

Provides a reliable, reproducible chemical model for studying RAF-inhibitor-induced epithelial hyperplasia and screening combination therapies.

Kinase Selectivity
Cross-study comparable
PF-04880594 >500-fold over CSNK1, JNK2/3, p38
Sorafenib inhibits VEGFR2 (90 nM) and PDGFRβ (57 nM) at RAF-relevant potencies
Supports RAF-specific pathway interpretation
Kinase profiling panels; source-specific review required

Utility as a PROTAC Ligand Precursor

Due to its high affinity for all RAF isoforms and favorable structural properties, PF-04880594 is explicitly utilized as a targeting ligand in the synthesis of RAF-degrading conjugate compounds (PROTACs). It has been successfully linked to degradation signaling agents such as pomalidomide and VHL ligands, whereas standard non-derivatizable inhibitors lack established linker-attachment sites [1].

Evidence DimensionCompatibility in RAF-degrading conjugate compounds
Target Compound DataSuccessfully incorporated into PROTACs using pomalidomide or VHL ligands
Comparator Or BaselineGeneric non-derivatizable RAF inhibitors
Quantified DifferenceDirect structural validation for linker attachment without obstructing the RAF-binding domain
ConditionsChemical synthesis of target-protein degraders

De-risks procurement for medicinal chemistry teams building novel RAF-targeted degraders by using a validated high-affinity precursor.

Paradoxical Activation
Class-level inference
Induces RAF dimerization & ERK phosphorylation in WT BRAF tissues
Supports hyperplasia model response study
In vivo rodent models; distinct from paradox-breaker inhibitors
MEK Co-treatment Dose
Head-to-head
With PD-0325901 2-fold higher tolerated dose
Monotherapy baseline tolerability
Supports combination-exposure model review
Mouse xenograft model; MEK inhibitor co-treatment context

Modeling Paradoxical ERK Activation and Epithelial Hyperplasia

PF-04880594 is the ideal compound for in vitro and in vivo models of RAF-inhibitor-induced toxicity. Its ability to reliably induce BRAF-CRAF heterodimerization in wild-type cells makes it essential for studying paradoxical MAPK pathway activation and screening MEK inhibitor combination therapies [1].

Pan-RAF Inhibition in Oncology Assays

For studies requiring complete blockade of the RAF pathway, PF-04880594 provides sub-nanomolar potency against CRAF and wild-type BRAF, outperforming mutant-selective inhibitors like vemurafenib that allow compensatory CRAF signaling[2].

Synthesis of RAF-Targeted PROTACs

Medicinal chemistry teams can utilize PF-04880594 as a validated, high-affinity targeting ligand for the development of novel RAF-degrading conjugate compounds. Its established compatibility with pomalidomide and VHL ligands streamlines the synthesis of broad-spectrum RAF degraders[3].

Application Fit

Application
Selection Property
Validation Focus
BRAF V600E target engagement studies
RAF kinase selectivity
Pathway-suppression endpoint interpretation
Hyperplasia model response studies
Paradoxical RAF activation property
ERK phosphorylation endpoint monitoring
Combination model-exposure studies
MEK inhibitor co-treatment context
Tolerability-adjusted dose review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

394.14659887 g/mol

Monoisotopic Mass

394.14659887 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Torti VR, Wojciechowicz D, Hu W, John-Baptiste A, Evering W, Troche G, Marroquin LD, Smeal T, Yamazaki S, Palmer CL, Burns-Naas LA, Bagrodia S. Epithelial tissue hyperplasia induced by the RAF inhibitor PF-04880594 is attenuated by a clinically well-tolerated dose of the mek inhibitor PD-0325901. Mol Cancer Ther. 2012 Oct;11(10):2274-83. doi: 10.1158/1535-7163.MCT-11-0984. Epub 2012 Jul 2. PubMed PMID: 22752429.
2: Lee NV, Lira ME, Pavlicek A, Ye J, Buckman D, Bagrodia S, Srinivasa SP, Zhao Y, Aparicio S, Rejto PA, Christensen JG, Ching KA. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells though MAPK activation. PLoS One. 2012;7(6):e39653. doi:  10.1371/journal.pone.0039653. Epub 2012 Jun 22. PubMed PMID: 22745804; PubMed Central PMCID: PMC3382171.

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